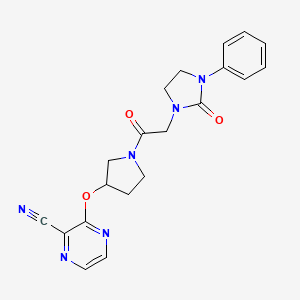
3-((1-(2-(2-Oxo-3-phenylimidazolidin-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(2-(2-Oxo-3-phenylimidazolidin-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its intricate molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the phenylimidazolidinyl core. This can be achieved through the reaction of phenylamine with ethylene oxide, followed by subsequent reactions to introduce the pyrrolidinyl and pyrazine groups[_{{{CITATION{{{_1{Unprecedented reaction course of 1-phenyl-2H,6H-imidazo1,5-c .... The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It could be utilized in the production of advanced materials or as a chemical intermediate.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
類似化合物との比較
Imidazolidinyl derivatives: These compounds share the imidazolidinyl core but differ in their substituents and functional groups.
Pyrazine derivatives: These compounds contain the pyrazine ring but have different substituents attached to it.
Uniqueness: 3-((1-(2-(2-Oxo-3-phenylimidazolidin-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
生物活性
The compound 3-((1-(2-(2-Oxo-3-phenylimidazolidin-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic compound with potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H20N6O3, with a molecular weight of 392.4 g/mol. The structure includes a pyrazine ring, an imidazolidinone moiety, and a pyrrolidine unit, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N6O3 |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 2034206-96-5 |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 2-oxo-3-phenylimidazolidine with acetyl derivatives and pyrrolidine. The reaction conditions often require organic solvents and bases to facilitate the formation of the desired product.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazine rings have shown efficacy against various bacterial strains. The presence of the imidazolidinone structure may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic pathways.
Antitumor Activity
Research has highlighted that certain heterocyclic compounds display cytotoxic effects against cancer cell lines. In vitro studies suggest that This compound could potentially inhibit tumor growth by inducing apoptosis in malignant cells. This activity may be attributed to the modulation of signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
Compounds derived from imidazolidinones have been investigated for their neuroprotective properties. Some studies suggest that similar structures can mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrazine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values in the low micromolar range.
- Antitumor Screening : In a screening assay against various cancer cell lines, compounds structurally related to This compound demonstrated IC50 values indicating significant cytotoxicity, particularly in breast and lung cancer cells.
特性
IUPAC Name |
3-[1-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c21-12-17-19(23-8-7-22-17)29-16-6-9-24(13-16)18(27)14-25-10-11-26(20(25)28)15-4-2-1-3-5-15/h1-5,7-8,16H,6,9-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNCWTFYMQGOIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













